molecular formula C13H9N3O2 B1473614 4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid CAS No. 1084953-09-2

4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid

Cat. No. B1473614
M. Wt: 239.23 g/mol
InChI Key: ZCTDLXSFLRSKTN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine was elaborated by Kale et al . The reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent has been studied .


Molecular Structure Analysis

The imidazopyridazine ring system is essentially planar . It is inclined to the benzene ring of the benzonitrile group by 11.31 (2)° .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the PubChem database .

Safety And Hazards

The safety and hazards information of this compound can also be found in the PubChem database .

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . This review focuses on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

4-imidazo[1,2-b]pyridazin-6-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-3-1-9(2-4-10)11-5-6-12-14-7-8-16(12)15-11/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTDLXSFLRSKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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